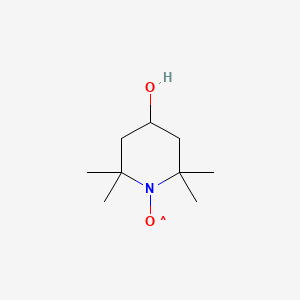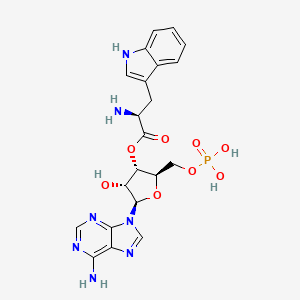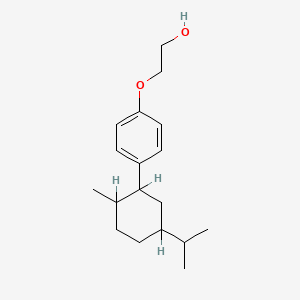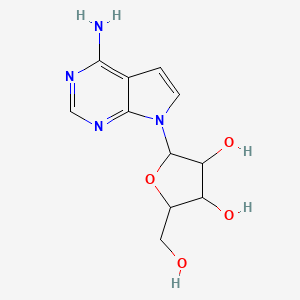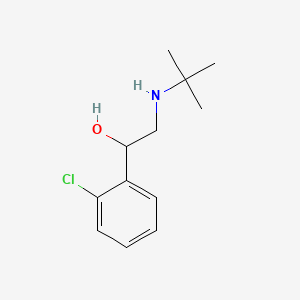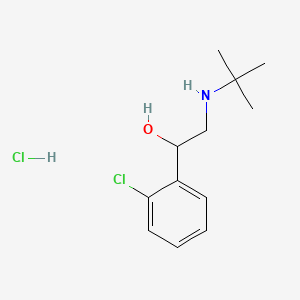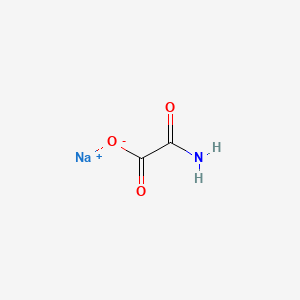
草酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
草酸钠是一种化学化合物,分子式为C₂H₂NNaO₃ 。它是草酸的钠盐,以其作为乳酸脱氢酶的竞争性抑制剂而闻名。
科学研究应用
化学: 用作分析化学中抑制乳酸脱氢酶的试剂。
生物学: 研究其在代谢研究中的作用,特别是在糖酵解抑制中。
医学: 由于其抑制癌细胞中乳酸产生的能力,探索其作为抗癌剂的潜力。
5. 作用机理
草酸钠主要通过抑制乳酸脱氢酶发挥作用。这种抑制作用阻止了丙酮酸转化为乳酸,从而破坏了糖酵解途径。这种机制在癌细胞中尤为重要,因为癌细胞严重依赖糖酵解来产生能量。 通过抑制乳酸脱氢酶,草酸钠可以减少乳酸的产生,并可能减缓癌细胞的生长 .
类似化合物:
草酸: 草酸钠的母体化合物。
丙酮酸: 结构相似,也参与糖酵解。
乳酸: 乳酸脱氢酶催化的反应产物。
比较: 草酸钠在抑制乳酸脱氢酶方面独一无二,使其成为代谢研究和癌症研究中宝贵的工具。 与丙酮酸和乳酸等天然代谢产物不同,草酸钠是一种专门设计用于干扰代谢途径的合成化合物 .
作用机制
Target of Action
Sodium oxamate primarily targets lactate dehydrogenase (LDH) . LDH is an enzyme that catalyzes the conversion of lactate to pyruvate, a critical step in the glycolytic pathway. This enzyme plays a significant role in energy production within cells, particularly in conditions of low oxygen, where it facilitates anaerobic respiration .
Mode of Action
As a structural analog of pyruvate, sodium oxamate acts as a competitive inhibitor of LDH . It binds to the active site of the enzyme, preventing the binding of the substrate, pyruvate. This inhibition effectively halts the conversion process of pyruvate to lactate .
Biochemical Pathways
By inhibiting LDH, sodium oxamate impacts two key biochemical pathways: glycolysis and gluconeogenesis . In glycolysis, it prevents the formation of lactate from pyruvate, disrupting the pathway’s final step. In gluconeogenesis, the inhibition of LDH impedes the conversion of lactate back to pyruvate, a crucial step in glucose production .
Pharmacokinetics
For instance, treatment of sodium oxamate in db/db mice has been shown to improve glycemic control and insulin sensitivity .
Result of Action
The inhibition of LDH by sodium oxamate leads to a decrease in lactate production. This reduction has several effects at the molecular and cellular levels. For instance, it has been shown to delay tumor growth in non-small cell lung cancer (NSCLC) by increasing the infiltration of activated CD8+ T cells in the tumor . In db/db mice, it improved glycemic control and insulin sensitivity primarily via inhibition of tissue lactate production .
Action Environment
The action of sodium oxamate can be influenced by various environmental factors. For example, in the context of cancer, the tumor microenvironment, characterized by hypoxia and high lactate levels, can impact the efficacy of sodium oxamate . Additionally, the presence of other drugs can also influence its action. For instance, the combination of sodium oxamate with pembrolizumab, an anti-PD-1 treatment, has been shown to enhance therapeutic efficacy in NSCLC .
生化分析
Biochemical Properties
Sodium oxamate directly inhibits the lactate dehydrogenase (LDH)-catalyzed conversion process of pyruvate into lactate . This inhibition disrupts glycolysis, a fundamental biochemical reaction in cells . Sodium oxamate interacts with LDH, a critical enzyme in the glycolytic pathway, and derails the entire gluconeogenic pathway .
Cellular Effects
Sodium oxamate has significant effects on various types of cells and cellular processes. It has been shown to suppress cell proliferation in a dose- and time-dependent manner in certain cancer cell lines . Sodium oxamate influences the fatty acid metabolism , which might be beneficial for the treatment of diabetes . It also reduces the lactate production of adipose tissue and skeletal muscle .
Molecular Mechanism
Sodium oxamate exerts its effects at the molecular level primarily through its inhibition of LDH. As a structural analog of pyruvate, it competes with pyruvate for the active site of LDH, thus inhibiting the enzyme . This inhibition disrupts the conversion of pyruvate to lactate, a key step in the glycolytic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium oxamate have been observed over time. Treatment of sodium oxamate for 12 weeks has been shown to decrease body weight gain and blood glucose levels, and improve insulin secretion and insulin sensitivity in animal models .
Dosage Effects in Animal Models
The effects of sodium oxamate vary with different dosages in animal models. Treatment of sodium oxamate (350–750 mg/kg of body weight) for 12 weeks was shown to decrease body weight gain and blood glucose levels, and improve insulin secretion and insulin sensitivity in db/db mice .
Metabolic Pathways
Sodium oxamate is involved in the glycolytic pathway, where it inhibits the enzyme LDH . This inhibition disrupts the conversion of pyruvate to lactate, a key step in glycolysis . Sodium oxamate also influences the fatty acid metabolism .
Transport and Distribution
While specific transporters or binding proteins for sodium oxamate have not been identified, it is known that sodium oxamate, which chemically resembles pyruvate, is transported into mitochondria .
Subcellular Localization
The subcellular localization of sodium oxamate is likely within the cytosol and mitochondria, given its role in glycolysis and its chemical resemblance to pyruvate
准备方法
合成路线和反应条件: 草酸钠可以通过草酸与氢氧化钠的中和反应合成。该反应通常涉及将草酸溶解在水中,然后加入氢氧化钠溶液,直到pH值达到中性。然后蒸发所得溶液以获得草酸钠结晶固体。
工业生产方法: 在工业环境中,草酸钠是通过草酸与氨反应生成草酸,然后用氢氧化钠中和来生产的。 该过程涉及对反应条件的严格控制,以确保最终产品的纯度和产率高 .
反应类型:
氧化和还原: 由于其稳定的结构,草酸钠通常不会发生氧化或还原反应。
取代: 它可以在特定条件下参与取代反应,其中氨基被其他官能团取代。
常用试剂和条件:
试剂: 氢氧化钠、草酸、氨。
条件: 水溶液、控制的pH值和温度。
主要形成的产品:
草酸: 在合成过程中形成。
草酸钠: 中和和结晶后获得的最终产品.
相似化合物的比较
Oxamic Acid: The parent compound of sodium oxamate.
Pyruvate: Structurally similar and also involved in glycolysis.
Lactate: The product of the reaction catalyzed by lactate dehydrogenase.
Comparison: Sodium oxamate is unique in its ability to inhibit lactate dehydrogenase, making it a valuable tool in metabolic studies and cancer research. Unlike pyruvate and lactate, which are naturally occurring metabolites, sodium oxamate is a synthetic compound specifically designed to interfere with metabolic pathways .
属性
CAS 编号 |
565-73-1 |
|---|---|
分子式 |
C2H3NNaO3 |
分子量 |
112.04 g/mol |
IUPAC 名称 |
sodium;oxamate |
InChI |
InChI=1S/C2H3NO3.Na/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6); |
InChI 键 |
VDJDPRLPCNKVEA-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])N.[Na+] |
手性 SMILES |
C(=O)(C(=O)[O-])N.[Na+] |
规范 SMILES |
C(=O)(C(=O)O)N.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
565-73-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Sodium Oxamate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



